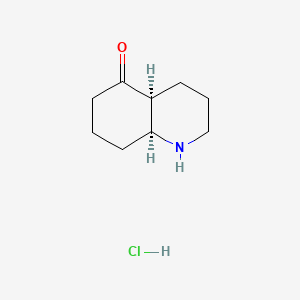

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid beinhaltet typischerweise die Hydrierung von Chinolin-Derivaten unter bestimmten Bedingungen. Eine gängige Methode umfasst die katalytische Hydrierung von Chinolin in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter hohem Druck und Temperatur. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von (4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid kontinuierliche Durchfluss-Hydrierungsprozesse umfassen. Diese Prozesse ermöglichen die effiziente und skalierbare Produktion der Verbindung, wodurch eine gleichbleibende Qualität und Ausbeute gewährleistet wird. Der Einsatz fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen verbessert die Effizienz der industriellen Produktionsmethoden weiter.

Analyse Chemischer Reaktionen

Reaktionstypen

(4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Weitere Reduktion kann zur Bildung vollständig gesättigter Derivate führen.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung mit Pd/C oder anderen Metallkatalysatoren.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin-Derivate, vollständig gesättigte Octahydrochinolin-Verbindungen und substituierte Chinolin-Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

(4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird zur Herstellung verschiedener chemischer Zwischenprodukte und als Katalysator in bestimmten industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wirkmechanismus

The mechanism of action of (4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Hydroxychinolin: Bekannt für seine antimikrobiellen und Antikrebsaktivitäten.

Chinazolin-4(3H)-on: Wird zur Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet.

2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-on: Ein weiteres Chinolin-Derivat mit erheblichen biologischen Aktivitäten.

Einzigartigkeit

(4aR,8aR)-Octahydrochinolin-5(1H)-on-Hydrochlorid ist einzigartig durch seinen vollständig hydrierten Chinolinkern, der ihm besondere chemische und biologische Eigenschaften verleiht. Seine Wasserlöslichkeit als Hydrochloridsalz erhöht seine Anwendbarkeit in verschiedenen Forschungs- und industriellen Umgebungen weiter.

Eigenschaften

Molekularformel |

C9H16ClNO |

|---|---|

Molekulargewicht |

189.68 g/mol |

IUPAC-Name |

(4aS,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-quinolin-5-one;hydrochloride |

InChI |

InChI=1S/C9H15NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1 |

InChI-Schlüssel |

OCABGEJPXQOWPT-WSZWBAFRSA-N |

Isomerische SMILES |

C1C[C@H]2[C@H](CCCN2)C(=O)C1.Cl |

Kanonische SMILES |

C1CC2C(CCCN2)C(=O)C1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.